Immunodominance: NP118-126 Constitutes >97% of Primary H-2d CTL Response Versus Undetectable Primary Responses to Other LCMV Epitopes
NP118-126 is the single immunodominant CTL epitope in H-2d mice, representing >97% of the total primary bulk CTL response. In contrast, five Kd-binding peptides and three weak Dd-binding peptides identified within the LCMV nucleoprotein and glycoprotein failed to elicit detectable primary ex vivo CTL responses in the same H-2d BALB/c mice [1]. The immunodominance is attributed in part to the very high affinity of NP118-126 for the Ld class I molecule [1].
| Evidence Dimension | Primary ex vivo CTL response magnitude (fraction of total antiviral CTL response) |
|---|---|
| Target Compound Data | >97% of total primary CTL response |
| Comparator Or Baseline | Five Kd-binding peptides and three weak Dd-binding peptides: no detectable primary ex vivo CTL response |
| Quantified Difference | NP118-126 constitutes >97% of total primary CTL response; comparator responses are below the limit of detection |
| Conditions | BALB/c (H-2d) mice infected with LCMV Armstrong; primary ex vivo CTL assays |
Why This Matters
The near-complete immunodominance of NP118-126 in H-2d mice makes it the essential and non-substitutable reagent for quantifying the total LCMV-specific CD8 T cell response in this widely used mouse strain.
- [1] van der Most RG, Sette A, Oseroff C, Alexander J, Murali-Krishna K, Lau LL, Southwood S, Sidney J, Chesnut RW, Matloubian M, Ahmed R. Analysis of cytotoxic T cell responses to dominant and subdominant epitopes during acute and chronic lymphocytic choriomeningitis virus infection. J Immunol. 1996;157(12):5543-5554. View Source
